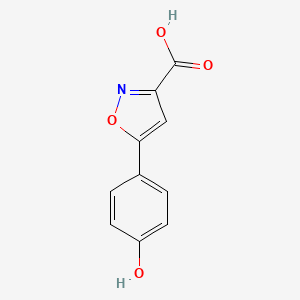
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid” is a compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) . This indicates the presence of a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 205.17 . The compound is sealed in dry,2-8C for storage .Scientific Research Applications
Synthesis and Reactivity
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid and its derivatives are pivotal in the synthesis of functional heterocyclic compounds, playing a crucial role as starting reagents, intermediates, or precursors for chemicals with bio-pharmacological activities. These compounds are utilized in the total synthesis of natural products, drugs, herbicides, and agrochemicals. The versatility and selectivity of methods to prepare pharmacologically active isoxazoles highlight their significance in preparative chemistry, where they are synthesized through reactions involving aryl nitrile oxides and enolates of carbonyl compounds, followed by aromatization (Vitale & Scilimati, 2013).
Antimicrobial Activity
Isoxazole derivatives have demonstrated promising antimicrobial properties. Specific isoxazole compounds have shown significant antibacterial and antifungal activities against various strains, suggesting their potential utility in developing new antimicrobial agents. This underlines the importance of isoxazole compounds in contributing to the field of antimicrobial research and the development of novel therapeutic agents (Dhaduk & Joshi, 2022).
Chemosenor Applications
The synthesis of benzothiazole-based aggregation-induced emission luminogens (AIEgens) incorporating isoxazole moieties has paved the way for advanced applications in chemosensing. These AIEgens exhibit multifluorescence emissions and can act as efficient chemosensors for detecting physiological pH levels, showcasing the integration of isoxazole derivatives in developing sophisticated tools for biological and environmental monitoring (Li et al., 2018).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, highlighting their therapeutic potential in managing conditions such as glaucoma and neuropathic pain. This illustrates the role of isoxazole derivatives in medicinal chemistry, particularly in designing inhibitors targeting specific enzymes involved in disease pathways (Altug et al., 2017).
Herbicidal Activity
The design and synthesis of aryl-formyl piperidinone derivatives containing isoxazole moieties have led to the discovery of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds exhibit significant herbicidal activity, contributing to the development of new agrochemicals. This research illustrates the application of isoxazole derivatives in agriculture, particularly in creating more effective and environmentally friendly herbicides (Fu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJYQJRWKEMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2737476.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)
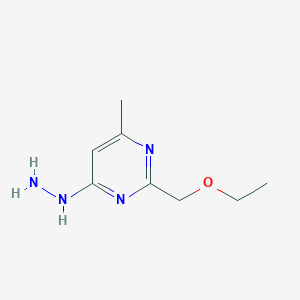
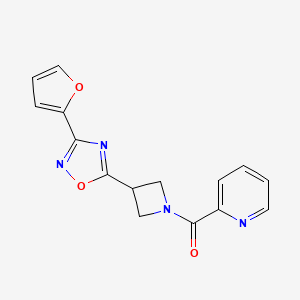
![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)
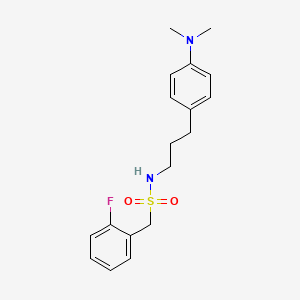
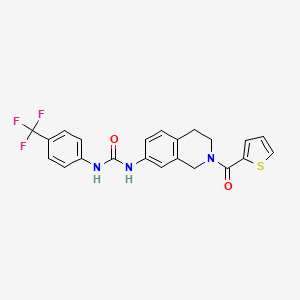

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)
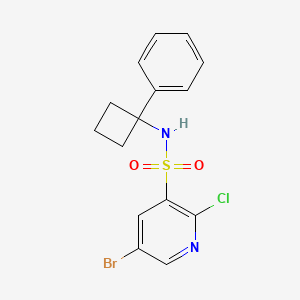
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)